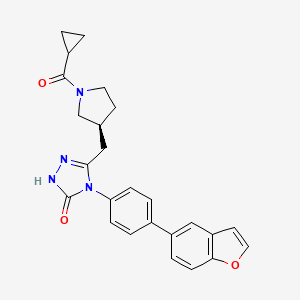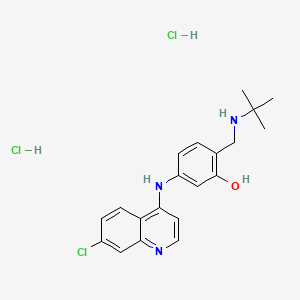
Gsk369796 dihidrocloruro
Descripción general
Descripción
El dihidrocloruro de GSK369796 es un potente compuesto antimalárico conocido por su capacidad de inhibir la repolarización del canal de iones de potasio hERG con un valor de IC50 de 7,5 μM . Es un derivado de la 4-aminoquinolina y ha mostrado una eficacia significativa contra diversas cepas de Plasmodium falciparum, el parásito responsable de la malaria .
Aplicaciones Científicas De Investigación
El dihidrocloruro de GSK369796 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar el comportamiento de los derivados de la 4-aminoquinolina.
Biología: Investigado por sus efectos sobre los procesos celulares, particularmente en relación con la modulación de los canales iónicos.
Medicina: Investigado principalmente por sus propiedades antimaláricas, mostrando eficacia contra múltiples cepas de Plasmodium falciparum.
Industria: Aplicaciones potenciales en el desarrollo de nuevos fármacos antimaláricos y otros agentes terapéuticos.
Mecanismo De Acción
El dihidrocloruro de GSK369796 ejerce sus efectos inhibiendo la repolarización del canal de iones de potasio hERG. Esta inhibición interrumpe la función normal del canal iónico, lo que lleva a la muerte del parásito de la malaria. El compuesto se une al canal iónico, previniendo el flujo de iones de potasio, que es crucial para la supervivencia del parásito .
Análisis Bioquímico
Biochemical Properties
Gsk369796 Dihydrochloride plays a crucial role in biochemical reactions, particularly in the context of the hERG potassium ion channel . It interacts with this ion channel, inhibiting its repolarization . This interaction is critical for the compound’s biochemical activity.
Cellular Effects
Gsk369796 Dihydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the hERG potassium ion channel . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Gsk369796 Dihydrochloride involves binding interactions with the hERG potassium ion channel . By inhibiting the repolarization of this ion channel, Gsk369796 Dihydrochloride can exert its effects at the molecular level.
Metabolic Pathways
Gsk369796 Dihydrochloride is involved in specific metabolic pathways, particularly those involving the hERG potassium ion channel
Transport and Distribution
The transport and distribution of Gsk369796 Dihydrochloride within cells and tissues involve its interaction with the hERG potassium ion channel
Subcellular Localization
The subcellular localization of Gsk369796 Dihydrochloride and its effects on activity or function are closely tied to its interaction with the hERG potassium ion channel
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis del dihidrocloruro de GSK369796 implica múltiples pasos, comenzando con la preparación de la estructura central de la 4-aminoquinolina. Los pasos clave incluyen:
Formación del núcleo de la 4-aminoquinolina: Esto se logra típicamente a través de una serie de reacciones de condensación que involucran derivados de anilina y aldehídos.
Reacciones de sustitución: Introducción de grupos terc-butilo y otros grupos funcionales para mejorar la eficacia y la estabilidad del compuesto.
Formación de la sal de dihidrocloruro: Esto se hace tratando la base libre con ácido clorhídrico para obtener la forma dihidrocloruro.
Métodos de producción industrial
La producción industrial del dihidrocloruro de GSK369796 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica:
Reacciones por lotes: Se llevan a cabo en grandes reactores con control preciso de la temperatura, presión y tiempo de reacción.
Purificación: Utilizando técnicas como la cristalización, la filtración y la cromatografía para asegurar una alta pureza del producto final.
Control de calidad: Pruebas rigurosas para confirmar la identidad, pureza y potencia del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones
El dihidrocloruro de GSK369796 sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: Puede oxidarse bajo condiciones específicas para formar diversos derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar el anillo de quinolina u otros grupos funcionales.
Sustitución: Suele sufrir reacciones de sustitución nucleofílica, especialmente en las posiciones de amino y quinolina.
Reactivos y condiciones comunes
Oxidación: Típicamente implica reactivos como el permanganato de potasio o el peróxido de hidrógeno en condiciones ácidas o básicas.
Reducción: Utiliza reactivos como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: A menudo emplea nucleófilos como aminas o tioles en presencia de catalizadores o bajo condiciones de reflujo.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen diversos derivados de quinolina sustituidos, formas oxidadas y análogos reducidos, cada uno con potencial actividad biológica .
Comparación Con Compuestos Similares
Compuestos similares
Cloroquina: Otro antimalárico de 4-aminoquinolina, pero con diferentes perfiles de eficacia y resistencia.
Amodiaquina: Estructura similar, pero diferentes propiedades farmacocinéticas.
Mefloquina: Un derivado de la quinolina con un espectro más amplio de actividad, pero con diferentes efectos secundarios.
Singularidad
El dihidrocloruro de GSK369796 es único debido a su inhibición específica del canal de iones de potasio hERG y su alta eficacia contra cepas resistentes de Plasmodium falciparum. Su estructura molecular permite una mejor unión e inhibición en comparación con otros compuestos similares.
Propiedades
IUPAC Name |
2-[(tert-butylamino)methyl]-5-[(7-chloroquinolin-4-yl)amino]phenol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O.2ClH/c1-20(2,3)23-12-13-4-6-15(11-19(13)25)24-17-8-9-22-18-10-14(21)5-7-16(17)18;;/h4-11,23,25H,12H2,1-3H3,(H,22,24);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVALKJFXQVZSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010411-21-8 | |
| Record name | GSK-369796 dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010411218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-369796 DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W7T5AWQ47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


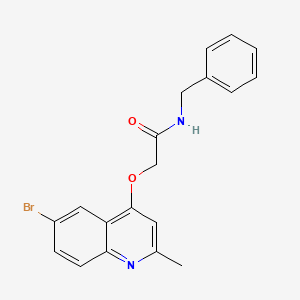
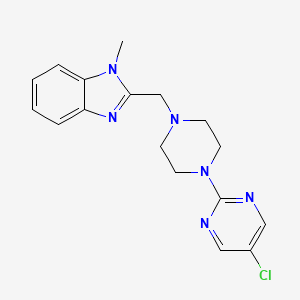
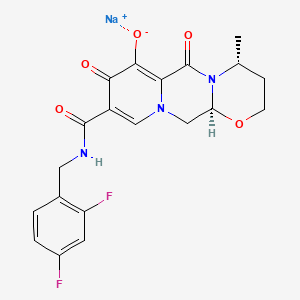


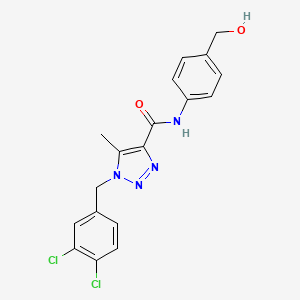
![(R)-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride](/img/structure/B607773.png)
![1-[(3,5-difluoropyridin-2-yl)methyl]-2-methyl-N-(1-phenylpropyl)benzimidazole-5-carboxamide](/img/structure/B607774.png)

